molecular formula C20H23N3O4 B5451622 5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-4(1H)-pyridinone

5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-4(1H)-pyridinone

Cat. No.: B5451622
M. Wt: 369.4 g/mol
InChI Key: OGUDLIVWBRXLDS-UHFFFAOYSA-N
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Description

The compound “5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-4(1H)-pyridinone” is a complex organic molecule. It contains a 1,4-benzodioxin ring, which is a type of aromatic ether . The molecule also contains a piperidinyl group, which is a type of secondary amine, and a pyridinone ring, which is a type of pyridine derivative .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-acyl-7,8-dichloro-2,3-dihydro-1,4-benzodioxin-2-carboxylic acids were prepared by the reaction of 3,4-dichloro-1,2-dihydroxybenzene with epibromohydrin in the presence of a base and the Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a 1,4-benzodioxin ring, a piperidinyl group, and a pyridinone ring . The exact 3D structure would need to be determined experimentally or calculated using computational chemistry methods.

Properties

IUPAC Name

5-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidine-1-carbonyl]-2-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-9-17(24)16(11-21-13)20(25)23-6-2-3-15(12-23)22-14-4-5-18-19(10-14)27-8-7-26-18/h4-5,9-11,15,22H,2-3,6-8,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUDLIVWBRXLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)N2CCCC(C2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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